Technical Assessment: 5-(2,4-dimethylphenyl)-4H-1,2,4-triazol-3-amine
Technical Assessment: 5-(2,4-dimethylphenyl)-4H-1,2,4-triazol-3-amine
The following technical guide details the chemical properties, synthesis, and reactivity of 5-(2,4-dimethylphenyl)-4H-1,2,4-triazol-3-amine . This document is structured for researchers in medicinal chemistry and drug discovery, focusing on the compound's utility as a pharmacophore.
Executive Summary
5-(2,4-dimethylphenyl)-4H-1,2,4-triazol-3-amine is a substituted amino-triazole scaffold widely utilized in medicinal chemistry as a bioisostere for amides and carboxylic acids. Characterized by the presence of a lipophilic 2,4-xylyl group and a polar amino-triazole core, this molecule exhibits amphoteric properties and complex tautomeric dynamics. It serves as a critical intermediate in the synthesis of kinase inhibitors, antifungal agents, and CNS-active ligands (e.g., adenosine receptor antagonists).
Structural Dynamics & Tautomerism
The reactivity of the 1,2,4-triazole ring is governed by annular tautomerism.[1][2] While the user-specified nomenclature indicates the 4H-tautomer , in solution, this compound exists in a dynamic equilibrium between the 1H, 2H, and 4H forms.
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Steric Influence: The 2,4-dimethylphenyl (xylyl) moiety introduces significant steric bulk at the C5 position. The ortho-methyl group restricts rotation around the C5-Aryl bond, potentially locking the conformation in protein binding pockets—a desirable trait for enhancing ligand selectivity.
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Electronic Profile: The electron-donating methyl groups on the phenyl ring increase the electron density of the triazole system relative to a naked phenyl derivative, slightly enhancing the basicity of the exocyclic amine.
Tautomeric Equilibrium Diagram
The following diagram illustrates the proton migration responsible for the compound's amphoteric reactivity.
Synthetic Pathways & Process Optimization
To ensure high purity and yield, the Aminoguanidine Cyclization route is the industry standard. It avoids the use of toxic hydrazine hydrate and unstable intermediates.
Protocol: Condensation of 2,4-Dimethylbenzoic Acid
This method utilizes microwave irradiation to accelerate the dehydration step, critical for the sterically hindered 2,4-dimethylphenyl group.
Reagents:
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Aminoguanidine Bicarbonate (1.0 eq)
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2,4-Dimethylbenzoic Acid (1.0 eq)
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Solvent: Water/Ethanol (Green chemistry) or neat (melt).
Step-by-Step Methodology:
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Activation: Dissolve 2,4-dimethylbenzoic acid in a minimal amount of dilute HCl or generate the ester/chloride if higher reactivity is required.
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Condensation: Add aminoguanidine bicarbonate. The mixture is heated to 140–160°C .
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Cyclization: Continued heating (or microwave irradiation at 200W for 20 min) drives the intramolecular dehydration, closing the ring to form the 1,2,4-triazole.
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Purification: The product precipitates upon cooling and basification (pH 8-9) with NaOH. Recrystallize from Ethanol/Water (1:1).
Synthesis Workflow Diagram
[1][3][5]
Physicochemical Profile
The 2,4-dimethyl substitution significantly alters the physicochemical landscape compared to the unsubstituted phenyl analog (5-phenyl-1,2,4-triazol-3-amine).
| Property | Value (Estimated/Observed) | Impact on Drug Design |
| Molecular Weight | 188.23 g/mol | Fragment-based screening compliant (Rule of 3). |
| LogP (Lipophilicity) | 1.8 – 2.2 | The xylyl group increases lipophilicity, improving membrane permeability compared to 5-phenyl analogs (LogP ~0.9). |
| pKa (Basic) | ~3.5 (Ring N) | Weak base; protonates in highly acidic media. |
| pKa (Acidic) | ~9.8 (NH) | Weak acid; forms salts with strong bases (e.g., NaH). |
| Melting Point | 175 – 185°C | High crystallinity indicates stable solid-state packing (H-bond network). |
| Solubility | DMSO, DMF, MeOH (High)Water (Low) | Formulation requires cosolvents or salt formation (e.g., HCl salt). |
Note: Data extrapolated from structure-activity relationships (SAR) of 3-amino-5-aryl-1,2,4-triazoles [1, 2].
Reactivity & Derivatization
The compound possesses three distinct nucleophilic sites: the exocyclic amine (
Selective Alkylation
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Exocyclic N-Alkylation: Difficult to achieve selectively. Usually requires protection of the ring nitrogens.
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Ring N-Alkylation: Reaction with alkyl halides (R-X) in the presence of a base (
) typically yields a mixture of N1 and N2 isomers. The steric bulk of the 2,4-dimethylphenyl group at C5 disfavors N1-alkylation, often shifting preference to N2-alkylation .
Schiff Base Formation
Reaction with aromatic aldehydes yields Schiff bases (imines), a common strategy to extend the scaffold for antimicrobial applications.
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Protocol: Reflux with aldehyde in ethanol + catalytic acetic acid.
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Observation: The exocyclic amine is sufficiently nucleophilic to form stable imines, which often exhibit enhanced biological activity [3].
Biological Interface
This scaffold acts as a rigid linker and hydrogen bond donor/acceptor system.
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Kinase Inhibition: The motif mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases. The 2,4-dimethyl group provides hydrophobic contacts within the selectivity pocket.
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GPCR Ligands: 5-Aryl-1,2,4-triazoles are established antagonists for Adenosine receptors (
), where the aryl group stacks against aromatic residues (e.g., Phe, Trp) in the receptor binding site. -
Antimicrobial: The free amine group is essential for inhibiting bacterial enzymes (e.g., enoyl-ACP reductase).
References
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Dolzhenko, A. V., et al. (2014). "Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism." RSC Advances. Link
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Bechara, W. S., et al. (2015). "General method for synthesizing 3,4,5-trisubstituted 1,2,4-triazoles." Journal of Organic Chemistry. Link
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Manouchehri, A., & Pourshamsian, K. (2023). "A simple and efficient route for the synthesis of 3-amino aryl-5-aryl-1,2,4-triazoles and investigation of the antibacterial activity." Istanbul Journal of Pharmacy. Link
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Guo, H., et al. (2021). "Synthesis of fully substituted 1H-1,2,4-triazole-3-amines." Frontiers in Chemistry. Link
Sources
- 1. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
